molecular formula C15H16F17NO4S B13979835 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide CAS No. 102579-26-0

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide

Cat. No.: B13979835
CAS No.: 102579-26-0
M. Wt: 629.3 g/mol
InChI Key: DTIJQLFRKLLKHX-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide is a fluorinated sulfonamide compound. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a sulfonamide group. The presence of fluorine atoms imparts distinct properties such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the fluorinated alkane backbone, followed by the introduction of the sulfonamide group and the hydroxyethoxyethyl side chain. Common reagents used in the synthesis include fluorinated alkanes, sulfonyl chlorides, and ethylene oxide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production methods also emphasize safety and environmental considerations, given the potential hazards associated with handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The hydroxyethoxyethyl side chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce sulfonic acids or other oxidized species.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its unique surface properties.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide involves its interaction with specific molecular targets. The fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially disrupting their function. The sulfonamide group can form hydrogen bonds with biological molecules, further influencing its activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane sulfonamide: Another fluorinated sulfonamide with similar properties but a different alkyl chain length.

    Perfluorooctanoic acid: A related compound with a carboxylic acid group instead of a sulfonamide group.

    Perfluorooctanesulfonic acid: Similar in structure but with a sulfonic acid group.

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide is unique due to its specific combination of fluorinated alkane, sulfonamide group, and hydroxyethoxyethyl side chain. This combination imparts distinct properties, such as enhanced solubility in organic solvents, increased thermal stability, and specific biological interactions, making it valuable for various scientific and industrial applications.

Properties

CAS No.

102579-26-0

Molecular Formula

C15H16F17NO4S

Molecular Weight

629.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide

InChI

InChI=1S/C15H16F17NO4S/c1-2-3-33(4-6-37-7-5-34)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h34H,2-7H2,1H3

InChI Key

DTIJQLFRKLLKHX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Related CAS

52550-45-5

Origin of Product

United States

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